1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene
Overview
Description
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C24H18. It is a derivative of benzene where each hydrogen atom on the benzene ring is replaced by a prop-1-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the prop-1-yn-1-yl groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: A benzene derivative with six methyl groups instead of prop-1-yn-1-yl groups.
Hexachlorobenzene: A benzene derivative with six chlorine atoms.
Hexaethylbenzene: A benzene derivative with six ethyl groups
Uniqueness
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene is unique due to its multiple alkyne groups, which provide distinct reactivity compared to other benzene derivatives. This makes it particularly valuable in applications requiring click chemistry and the formation of stable linkages .
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(prop-1-ynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-7-13-19-20(14-8-2)22(16-10-4)24(18-12-6)23(17-11-5)21(19)15-9-3/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDVGDBPWMSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=C(C(=C(C(=C1C#CC)C#CC)C#CC)C#CC)C#CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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